![molecular formula C15H12N2O5 B3821955 2-{[(4-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B3821955.png)
2-{[(4-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid
Vue d'ensemble
Description
The compound “2-{[(4-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid” is an organic compound that contains several functional groups, including a nitro group (-NO2), a carbonyl group (C=O), and an amino group (-NH2). The nitro group is a very important class of nitrogen derivatives . The carbonyl group is a chemically organic functional group composed of a carbon atom double-bonded to an oxygen atom .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method could be the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method could involve the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a nitro group, a carbonyl group, and an amino group. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The carbonyl group is a chemically organic functional group composed of a carbon atom double-bonded to an oxygen atom .Chemical Reactions Analysis
The compound can undergo several types of reactions. For instance, it can undergo nucleophilic addition reactions with primary amines to form imines . It can also undergo free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The nitro group contributes to the high dipole moments of nitro compounds . The carbonyl group contributes to the reactivity of the compound .Mécanisme D'action
The mechanism of action of this compound in chemical reactions often involves the nitro group, the carbonyl group, and the amino group. For instance, in the reaction with primary amines to form imines, the carbonyl oxygen is completely removed and the nitrogen of the primary amine replaces the carbonyl oxygen to form the imine C=N bond .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-methylphenyl)carbamoyl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-2-4-10(5-3-9)16-14(18)12-7-6-11(17(21)22)8-13(12)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYPQMAXAYIODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)carbamoyl]-5-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-nitro-4-(trifluoromethyl)phenyl]amino}carbonyl)-2-phenoxyacetamide](/img/structure/B3821882.png)
![5-ethyl-2-{1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazol-5-yl}pyridine](/img/structure/B3821885.png)
![N-ethyl-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B3821892.png)

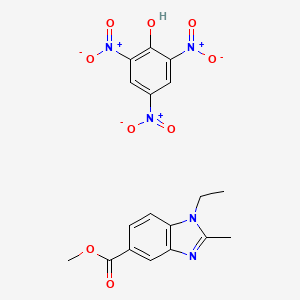
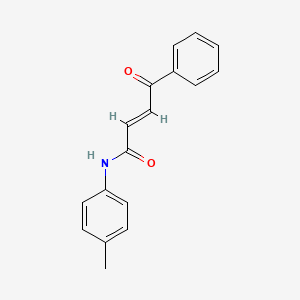
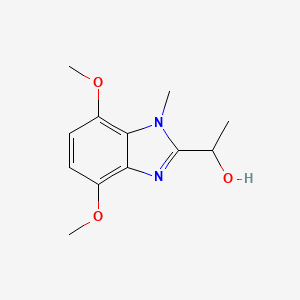
![2-{[(3-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B3821956.png)
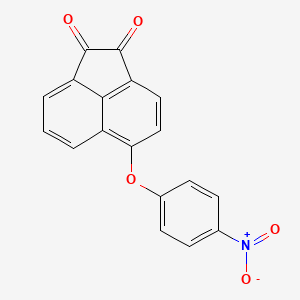
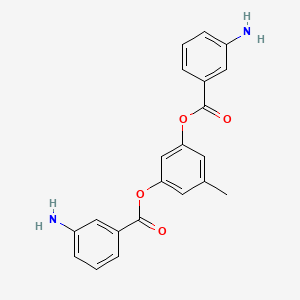
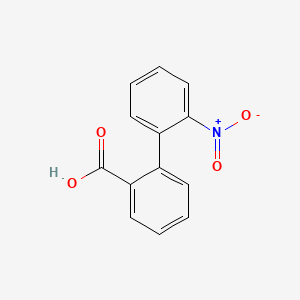
![4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid](/img/structure/B3821986.png)

![4-(4-chlorophenyl)-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B3821993.png)